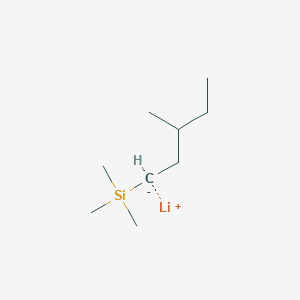
lithium;trimethyl(3-methylpentyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;trimethyl(3-methylpentyl)silane is an organosilicon compound that features a silicon atom bonded to a lithium atom, three methyl groups, and a 3-methylpentyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(3-methylpentyl)silane typically involves the reaction of lithium hydride with trimethyl(3-methylpentyl)silane chloride. The reaction is carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of an aprotic solvent such as tetrahydrofuran (THF) to stabilize the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings to enhance safety and efficiency.
化学反応の分析
Types of Reactions
Lithium;trimethyl(3-methylpentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Substitution: The silicon-lithium bond can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Typical reducing agents used in conjunction with this compound include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Lithium;trimethyl(3-methylpentyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用機序
The mechanism of action of lithium;trimethyl(3-methylpentyl)silane involves the interaction of the silicon-lithium bond with various substrates. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. This nucleophilic behavior is facilitated by the electron-donating properties of the silicon atom, which stabilizes the transition state during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 3-methylpentyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Known for its use in radical reactions and polymerization processes.
Uniqueness
Lithium;trimethyl(3-methylpentyl)silane is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to other organosilanes. The 3-methylpentyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
特性
CAS番号 |
74956-22-2 |
|---|---|
分子式 |
C9H21LiSi |
分子量 |
164.3 g/mol |
IUPAC名 |
lithium;trimethyl(3-methylpentyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-6-9(2)7-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1 |
InChIキー |
HKYSQXZQDDCBEP-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCC(C)C[CH-][Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

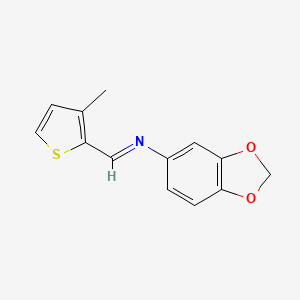
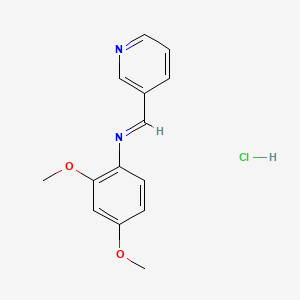

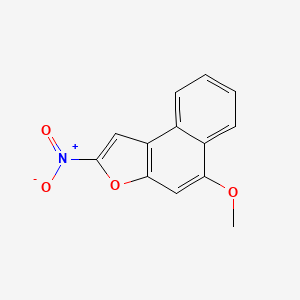
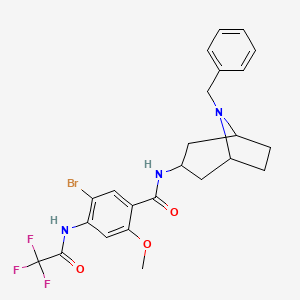

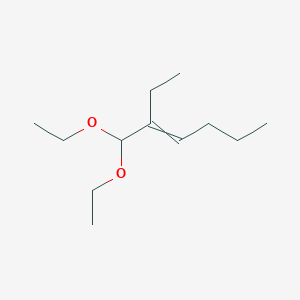
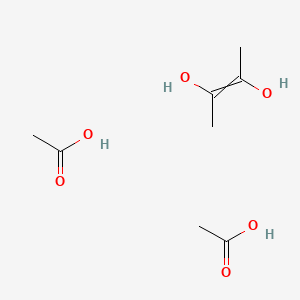
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)

